molecular formula C88H64Br4O8Rh2 B2459672 (1S)-1-(4-Bromophenyl)-2,2-diphenylcyclopropane-1-carboxylate;rhodium(2+) CAS No. 1345974-63-1

(1S)-1-(4-Bromophenyl)-2,2-diphenylcyclopropane-1-carboxylate;rhodium(2+)

Cat. No. B2459672
CAS RN: 1345974-63-1
M. Wt: 1774.899
InChI Key: AUKMNKVXIVVWIG-MSZWWGBCSA-J
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Description

(1S)-1-(4-Bromophenyl)-2,2-diphenylcyclopropane-1-carboxylate;rhodium(2+) is a complex organometallic compound with a wide range of uses in the scientific and industrial fields. It has been used in various applications such as catalysis, drug delivery, and material science. This compound is composed of a rhodium metal center, a bromophenyl ring, and a diphenylcyclopropane-1-carboxylate ligand. The combination of these components gives it unique properties that make it useful in many fields.

Scientific Research Applications

(1S)-1-(4-Bromophenyl)-2,2-diphenylcyclopropane-1-carboxylate;rhodium(2+) has been used in a variety of scientific and industrial applications. It has been used as a catalyst in the synthesis of organic compounds, as a ligand in the synthesis of coordination complexes, and as a reagent in the synthesis of organometallic compounds. Additionally, the compound has been used in the development of drug delivery systems, materials science, and nanotechnology.

Mechanism of Action

The mechanism of action of (1S)-1-(4-Bromophenyl)-2,2-diphenylcyclopropane-1-carboxylate;rhodium(2+) is not fully understood. However, it is believed that the rhodium metal center and the bromophenyl ring interact with the diphenylcyclopropane-1-carboxylate ligand to form a complex that is capable of catalyzing various organic reactions. Additionally, the rhodium metal center is believed to be responsible for the coordination of the ligand and the bromophenyl ring, which is necessary for the catalytic activity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1S)-1-(4-Bromophenyl)-2,2-diphenylcyclopropane-1-carboxylate;rhodium(2+) are not fully understood. However, the compound has been shown to possess antioxidant and anti-inflammatory properties, as well as the ability to induce apoptosis in certain cancer cells. Additionally, the compound has been shown to be non-toxic to humans and animals.

Advantages and Limitations for Lab Experiments

The advantages of using (1S)-1-(4-Bromophenyl)-2,2-diphenylcyclopropane-1-carboxylate;rhodium(2+) in laboratory experiments include its high catalytic activity, its low toxicity, and its ability to induce apoptosis in certain cancer cells. Additionally, the compound is relatively stable and can be stored for long periods of time without significant degradation. The main limitation of using this compound in laboratory experiments is its cost, as it is relatively expensive compared to other organometallic compounds.

Future Directions

The potential future directions for (1S)-1-(4-Bromophenyl)-2,2-diphenylcyclopropane-1-carboxylate;rhodium(2+) include further research into its mechanism of action, its potential applications in drug delivery systems, and its potential applications in materials science and nanotechnology. Additionally, further research into its biochemical and physiological effects could lead to new therapeutic uses for the compound. Finally, further research into its synthesis method could lead to the development of more cost-effective methods for producing the compound.

Synthesis Methods

The synthesis of (1S)-1-(4-Bromophenyl)-2,2-diphenylcyclopropane-1-carboxylate;rhodium(2+) is a multi-step process that involves the reaction of the bromophenyl ring and the diphenylcyclopropane-1-carboxylate ligand with a rhodium salt. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, at temperatures between 0 and 100°C. The reaction typically produces a white powder that is soluble in organic solvents.

properties

IUPAC Name

(1S)-1-(4-bromophenyl)-2,2-diphenylcyclopropane-1-carboxylate;rhodium(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C22H17BrO2.2Rh/c4*23-19-13-11-18(12-14-19)22(20(24)25)15-21(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17;;/h4*1-14H,15H2,(H,24,25);;/q;;;;2*+2/p-4/t4*22-;;/m1111../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKMNKVXIVVWIG-MSZWWGBCSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C2=CC=C(C=C2)Br)C(=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.C1C(C1(C2=CC=C(C=C2)Br)C(=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.C1C(C1(C2=CC=C(C=C2)Br)C(=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.C1C(C1(C2=CC=C(C=C2)Br)C(=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.[Rh+2].[Rh+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@](C1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=C(C=C4)Br)C(=O)[O-].C1[C@@](C1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=C(C=C4)Br)C(=O)[O-].C1[C@@](C1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=C(C=C4)Br)C(=O)[O-].C1[C@@](C1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=C(C=C4)Br)C(=O)[O-].[Rh+2].[Rh+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C88H64Br4O8Rh2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1774.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrakis[(S)-[(1S)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II)

CAS RN

1345974-63-1
Record name Tetrakis[(S)-(+)-[(1S)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II)
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